Benzene, 1,1'-(1,2-ethanediyl)bis(3-isocyanato-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, 1,1’-(1,2-ethanediyl)bis(3-isocyanato-) is an organic compound that belongs to the class of aromatic isocyanates. This compound is characterized by the presence of two benzene rings connected by an ethanediyl bridge, each substituted with an isocyanate group at the 3-position. It is used in various industrial applications, particularly in the production of polyurethanes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1,1’-(1,2-ethanediyl)bis(3-isocyanato-) typically involves the reaction of 1,1’-(1,2-ethanediyl)bis(3-aminobenzene) with phosgene. The reaction is carried out under controlled conditions to ensure the safe handling of phosgene, which is a toxic and hazardous reagent. The reaction proceeds as follows:
- Dissolve 1,1’-(1,2-ethanediyl)bis(3-aminobenzene) in an inert solvent such as toluene.
- Add phosgene gas to the solution while maintaining the temperature at around 0-5°C.
- Stir the reaction mixture for several hours until the reaction is complete.
- Remove the solvent under reduced pressure to obtain the crude product.
- Purify the product by recrystallization or column chromatography.
Industrial Production Methods
In industrial settings, the production of Benzene, 1,1’-(1,2-ethanediyl)bis(3-isocyanato-) is carried out in large-scale reactors equipped with safety measures to handle phosgene. The process involves continuous feeding of the starting materials and phosgene into the reactor, followed by purification steps to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Benzene, 1,1’-(1,2-ethanediyl)bis(3-isocyanato-) undergoes several types of chemical reactions, including:
Addition Reactions: The isocyanate groups readily react with nucleophiles such as alcohols, amines, and water to form urethanes, ureas, and carbamic acids, respectively.
Substitution Reactions: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Alcohols: React with isocyanate groups to form urethanes under mild conditions.
Amines: React with isocyanate groups to form ureas, typically at room temperature.
Water: Reacts with isocyanate groups to form carbamic acids, which decompose to form amines and carbon dioxide.
Major Products Formed
Urethanes: Formed from the reaction with alcohols.
Ureas: Formed from the reaction with amines.
Carbamic Acids: Formed from the reaction with water, which further decompose.
Scientific Research Applications
Benzene, 1,1’-(1,2-ethanediyl)bis(3-isocyanato-) has several scientific research applications, including:
Polyurethane Production: Used as a key monomer in the synthesis of polyurethanes, which are used in foams, coatings, adhesives, and elastomers.
Material Science: Employed in the development of advanced materials with specific mechanical and thermal properties.
Biomedical Research: Investigated for its potential use in drug delivery systems and biomedical implants due to its reactivity with various functional groups.
Mechanism of Action
The mechanism of action of Benzene, 1,1’-(1,2-ethanediyl)bis(3-isocyanato-) involves the reactivity of the isocyanate groups with nucleophiles. The isocyanate groups can form covalent bonds with nucleophilic sites on other molecules, leading to the formation of urethanes, ureas, and other derivatives. This reactivity is exploited in the production of polyurethanes and other polymeric materials.
Comparison with Similar Compounds
Similar Compounds
Benzene, 1,1’-(1,2-ethanediyl)bis(4-isocyanato-): Similar structure but with isocyanate groups at the 4-position.
Benzene, 1,1’-(1,2-ethanediyl)bis(2-isocyanato-): Similar structure but with isocyanate groups at the 2-position.
Benzene, 1,1’-(1,2-ethanediyl)bis(4-methyl-): Similar structure but with methyl groups instead of isocyanate groups.
Uniqueness
Benzene, 1,1’-(1,2-ethanediyl)bis(3-isocyanato-) is unique due to the specific positioning of the isocyanate groups at the 3-position, which influences its reactivity and the types of products formed in chemical reactions. This unique structure makes it particularly useful in the synthesis of specialized polyurethanes and other polymeric materials.
Properties
CAS No. |
71866-00-7 |
---|---|
Molecular Formula |
C15H10N2O2 |
Molecular Weight |
250.25 g/mol |
IUPAC Name |
1-isocyanato-3-[(3-isocyanatophenyl)methyl]benzene |
InChI |
InChI=1S/C15H10N2O2/c18-10-16-14-5-1-3-12(8-14)7-13-4-2-6-15(9-13)17-11-19/h1-6,8-9H,7H2 |
InChI Key |
MQHHVUSURHEZLQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)N=C=O)CC2=CC(=CC=C2)N=C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.